molecular formula C17H10Cl2N8O3 B11549387 2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide

2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11549387
M. Wt: 445.2 g/mol
InChI Key: FODKKIQTEAMGQT-ODCIPOBUSA-N
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Description

2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a tetrazole ring, a cyano group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a halogenated aromatic compound reacts with sodium cyanide.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting an ester with hydrazine hydrate.

    Condensation Reaction: The final step involves a condensation reaction between the tetrazole derivative and the hydrazide derivative in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives and other functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in materials science, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2,4-DICHLORO-5-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H10Cl2N8O3

Molecular Weight

445.2 g/mol

IUPAC Name

2-[5-(2-cyanophenyl)tetrazol-2-yl]-N-[(E)-(2,4-dichloro-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H10Cl2N8O3/c18-13-6-14(19)15(27(29)30)5-11(13)8-21-22-16(28)9-26-24-17(23-25-26)12-4-2-1-3-10(12)7-20/h1-6,8H,9H2,(H,22,28)/b21-8+

InChI Key

FODKKIQTEAMGQT-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)C2=NN(N=N2)CC(=O)N/N=C/C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NN(N=N2)CC(=O)NN=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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